
The Pharmacological Profile of Lasiodonin: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lasiodonin

Cat. No.: B15592017 Get Quote

Introduction

Lasiodonin, an active diterpenoid compound isolated from the plant Rabdosia rubescens, has

garnered significant scientific interest for its diverse pharmacological activities. Primarily known

for its potent anticancer and anti-inflammatory properties, Lasiodonin is the subject of

extensive research aimed at elucidating its therapeutic potential. This technical guide provides

a comprehensive overview of the pharmacological profile of Lasiodonin, with a focus on its

mechanism of action, quantitative efficacy, pharmacokinetic properties, and the experimental

methodologies used to characterize them. This document is intended for researchers,

scientists, and professionals in the field of drug development.

Therapeutic Effects
Lasiodonin exhibits a broad spectrum of therapeutic effects, primarily centered on its anti-

cancer and anti-inflammatory activities. Its efficacy has been demonstrated in a variety of

preclinical models.

Anticancer Activity
Lasiodonin has been shown to possess significant anticancer capabilities across several

cancer types. It can inhibit the proliferation of cancer cells, induce cell cycle arrest, and

promote programmed cell death (apoptosis) and autophagy.[1][2] For instance, it has

demonstrated cytotoxicity in esophageal squamous cell carcinoma, gastric cancer, and lung

cancer cell lines.[1][3][4]
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Anti-inflammatory Effects
Lasiodonin also exhibits potent anti-inflammatory properties.[1][2] It has been shown to be

effective in models of inflammation such as LPS-induced inflammation in various cell types and

can ameliorate colitis.[1][2] These effects are attributed to its ability to modulate key

inflammatory signaling pathways.

Quantitative Data
The cytotoxic effects of Lasiodonin (often referred to as Oridonin in literature) against various

cancer cell lines have been quantified by determining its half-maximal inhibitory concentration

(IC50).
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Cell Line Cancer Type Incubation Time (h) IC50 (µM)

AGS Gastric Cancer 24 5.995 ± 0.741

AGS Gastric Cancer 48 2.627 ± 0.324

AGS Gastric Cancer 72 1.931 ± 0.156

HGC27 Gastric Cancer 24 14.61 ± 0.600

HGC27 Gastric Cancer 48 9.266 ± 0.409

HGC27 Gastric Cancer 72 7.412 ± 0.512

MGC803 Gastric Cancer 24 15.45 ± 0.59

MGC803 Gastric Cancer 48 11.06 ± 0.400

MGC803 Gastric Cancer 72 8.809 ± 0.158

TE-8

Esophageal

Squamous Cell

Carcinoma

72 3.00 ± 0.46

TE-2

Esophageal

Squamous Cell

Carcinoma

72 6.86 ± 0.83

L929 Murine Fibrosarcoma 24 ~65.8

K562 Leukemia Not Specified 0.95

BEL-7402
Hepatocellular

Carcinoma
Not Specified 0.50

PC-3 Prostate Cancer Not Specified 3.1

Table 1: IC50 values

of Lasiodonin

(Oridonin) in various

cancer cell lines.[3][4]

[5][6]
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Pharmacokinetics and Metabolism (ADME)
The pharmacokinetic profile of a compound is crucial for its development as a therapeutic

agent. Studies in rats have provided initial insights into the absorption, distribution, metabolism,

and excretion (ADME) of Lasiodonin.

Parameter
Route of
Administration

Dose Value

Absorption

Tmax Oral (gavage) 20, 40, 80 mg/kg < 15 min

Oral Bioavailability Oral (gavage) 20 mg/kg 4.32%

Oral Bioavailability Oral (gavage) 40 mg/kg 4.58%

Oral Bioavailability Oral (gavage) 80 mg/kg 10.8%

Bioavailability Intraperitoneal 10 mg/kg 12.6%

Distribution

Apparent Volume of

Distribution (V)
Not Specified Not Specified 0.4 L/kg

Metabolism

First-pass effect Oral (gavage) 20, 40, 80 mg/kg Saturation suggested

Excretion

Elimination Half-life

(t1/2β)
Not Specified Not Specified 69.303 hours

Clearance (CL) Not Specified Not Specified 0.089 L/h/kg

Table 2:

Pharmacokinetic

parameters of

Lasiodonin (Oridonin)

in rats.[7][8]
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The low and dose-dependent oral bioavailability suggests a significant first-pass metabolism.[7]

Co-administration with verapamil, an inhibitor of P-glycoprotein and CYP3A4, has been shown

to increase the bioavailability of Lasiodonin, suggesting that its absorption and metabolism are

influenced by these systems.[9]

Mechanism of Action
Lasiodonin exerts its pharmacological effects by modulating multiple intracellular signaling

pathways that are critical for cell survival, proliferation, and inflammation.

Induction of Apoptosis
A primary anticancer mechanism of Lasiodonin is the induction of apoptosis. This is achieved

through the activation of caspase cascades, including caspase-3, -8, and -9, and the cleavage

of poly (ADP-ribose) polymerase (PARP).[10] Lasiodonin also influences the balance of pro-

apoptotic and anti-apoptotic proteins of the Bcl-2 family.
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Figure 1: Lasiodonin-induced apoptosis pathway.
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PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant

activation is common in cancer.[11][12][13][14][15] Lasiodonin has been shown to inhibit the

phosphorylation of both PI3K and Akt, thereby downregulating this pro-survival pathway.[11]

[12][13][14][15]
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Figure 2: Inhibition of PI3K/Akt pathway by Lasiodonin.
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MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range

of cellular processes including proliferation, differentiation, and apoptosis.[16][17][18][19][20]

Lasiodonin has been observed to modulate the MAPK pathway, contributing to its anticancer

effects.[16][17][18][19][20]
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Figure 3: Modulation of MAPK pathway by Lasiodonin.
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NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also

implicated in cancer development and progression.[21][22][23][24][25] Lasiodonin can

suppress the activation of NF-κB, which contributes to its anti-inflammatory and anticancer

activities.[21][22][23][24][25]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2882124/
https://www.cellsignal.com/pathways/nfkb-signaling-pathway
https://www.researchgate.net/figure/Simplified-diagram-depicting-the-two-NF-kB-signalling-pathways-Both-the-canonical-and_fig3_266517804
https://en.wikipedia.org/wiki/NF-%CE%BAB
https://www.creative-diagnostics.com/The-NF-kB-Signaling-Pathway.htm
https://www.benchchem.com/product/b15592017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2882124/
https://www.cellsignal.com/pathways/nfkb-signaling-pathway
https://www.researchgate.net/figure/Simplified-diagram-depicting-the-two-NF-kB-signalling-pathways-Both-the-canonical-and_fig3_266517804
https://en.wikipedia.org/wiki/NF-%CE%BAB
https://www.creative-diagnostics.com/The-NF-kB-Signaling-Pathway.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

IKK

IκB

 p

NF-κB

 releases

Inflammatory & Pro-survival
Gene Transcription

NF-κB-IκB
(inactive complex)

Lasiodonin

 Inhibits

Inflammatory
Stimuli

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Cancer Cell Culture

Treat with Lasiodonin
(various concentrations & times)

Cell Viability Assay
(e.g., MTT)

Protein Analysis
(Western Blot)

Cell Cycle Analysis
(Flow Cytometry with PI)

Determine IC50

End:
Characterize Anticancer Effects

Probe for Apoptosis Markers
(cleaved Caspase-3, PARP)

Analyze Cell Cycle
Phase Distribution

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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